molecular formula C19H18N2O6S2 B2366636 methyl 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxylate CAS No. 922991-34-2

methyl 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxylate

Cat. No.: B2366636
CAS No.: 922991-34-2
M. Wt: 434.48
InChI Key: GJDRJQYHQRKWHI-UHFFFAOYSA-N
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Description

Methyl 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxylate is an intriguing synthetic compound. Its complex structure includes several functional groups, giving it potential utility in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxylate involves multiple steps, starting with the reaction between furan-2-ylmethanol and methylsulfonyl chloride to form N-(furan-2-ylmethyl)-N-methylsulfonamide. This intermediate then reacts with 4-aminobenzoic acid to produce 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido. The final step involves the condensation of this product with thiophene-3-carboxylic acid methyl ester in the presence of coupling agents.

Industrial Production Methods

In an industrial setting, the synthesis may involve optimization for scale-up processes. This includes choosing suitable solvents, reaction temperatures, and purification techniques to maximize yield and ensure the purity of the final product. Continuous flow chemistry may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxylate can undergo various chemical reactions:

  • Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

  • Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a primary amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions may occur on the benzene and thiophene rings, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) for the thiophene ring.

  • Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4).

  • Substitution: Halogenating agents for electrophilic substitutions; nucleophiles for nucleophilic substitutions.

Major Products

Products vary based on reaction type. Oxidation yields sulfoxides/sulfones, reduction yields amines, and substitution introduces new functional groups.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for more complex molecules.

Biology

Its derivatives may exhibit biological activity, making it a subject of pharmaceutical research.

Medicine

Potential medicinal applications include acting as a lead compound for drug discovery, particularly in targeting certain enzymes or receptors.

Industry

In the industrial sector, it may be used in the development of advanced materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action for compounds like methyl 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxylate largely depends on its application. In biological systems, it might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions. Specific pathways can vary, but they often involve inhibition or activation of key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(N-alkylsulfamoyl)benzamido)thiophene-3-carboxylate: Similar structure but varies in the alkyl group.

  • Benzamido derivatives: These compounds share the benzamido core but have different substituents that alter their properties.

  • Thiophene carboxylates: Compounds with a thiophene ring and a carboxylate group, differing in their additional functional groups.

Uniqueness

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Properties

IUPAC Name

methyl 2-[[4-[furan-2-ylmethyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S2/c1-21(12-14-4-3-10-27-14)29(24,25)15-7-5-13(6-8-15)17(22)20-18-16(9-11-28-18)19(23)26-2/h3-11H,12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDRJQYHQRKWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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